molecular formula C8H8F3NO B13675449 3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine

3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B13675449
M. Wt: 191.15 g/mol
InChI Key: MDKNPVBZQJMBDM-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with methoxy, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring. This can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions .

Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method uses organoboron reagents and palladium catalysts to introduce the trifluoromethyl group into the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and high-throughput screening can optimize the reaction conditions and improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxy and methyl groups can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(trifluoromethyl)pyridine
  • 2-Chloro-3-(trifluoromethyl)pyridine
  • 2-Amino-3-(trifluoromethyl)pyridine

Uniqueness

3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of the methoxy group can enhance its solubility and reactivity, while the trifluoromethyl group can improve its metabolic stability and lipophilicity. This combination of properties makes it a valuable compound for various applications .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

3-methoxy-2-methyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3NO/c1-5-7(13-2)3-6(4-12-5)8(9,10)11/h3-4H,1-2H3

InChI Key

MDKNPVBZQJMBDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)OC

Origin of Product

United States

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